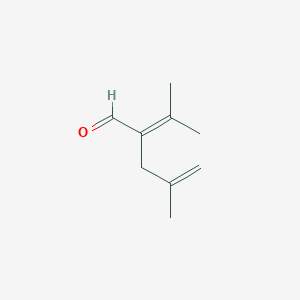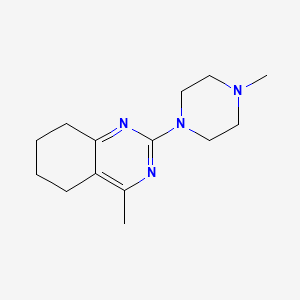![molecular formula C12H20O4 B14399567 Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate CAS No. 88377-35-9](/img/structure/B14399567.png)
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an ethyl ester group attached to a cyclopentane ring, which is further substituted with an acetyloxyethyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate typically involves the esterification of cyclopentane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxyethyl group can be introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and acetyloxy groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclopentane-1-carboxylate: Lacks the acetyloxyethyl group, resulting in different chemical properties.
1-Acetoxyethyl cyclopentane: Similar structure but without the ester group, affecting its reactivity and applications.
Uniqueness
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is unique due to the presence of both ester and acetyloxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88377-35-9 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
ethyl 1-(1-acetyloxyethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-15-11(14)12(7-5-6-8-12)9(2)16-10(3)13/h9H,4-8H2,1-3H3 |
Clé InChI |
BYXNJCHFSTWNKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



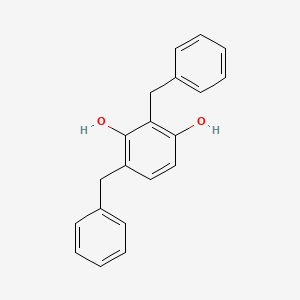
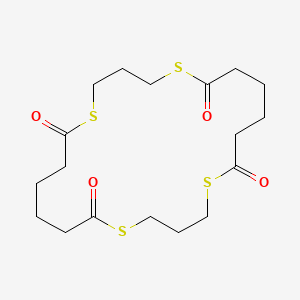
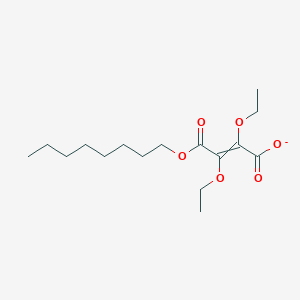
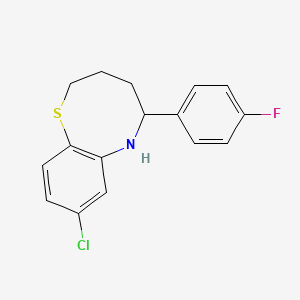
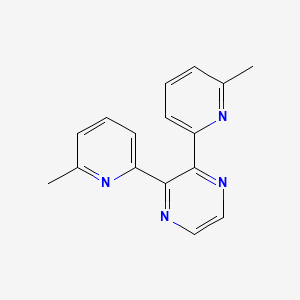
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
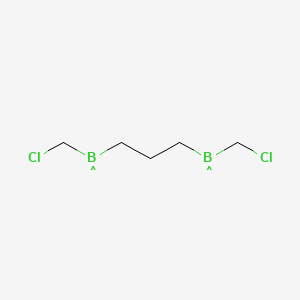

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
